Methyl 4-(difluoromethoxy)thiophene-2-carboxylate
Description
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate is a thiophene-based ester characterized by a difluoromethoxy (-OCF$_2$H) substituent at the 4-position of the thiophene ring and a methyl ester group at the 2-position.
The difluoromethoxy group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making such compounds valuable in agrochemical and pharmaceutical applications .
Properties
Molecular Formula |
C7H6F2O3S |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 4-(difluoromethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H6F2O3S/c1-11-6(10)5-2-4(3-13-5)12-7(8)9/h2-3,7H,1H3 |
InChI Key |
XLGSCPIROYKQDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Difluoromethoxylation Approaches
The introduction of the difluoromethoxy group is often achieved via nucleophilic substitution or radical pathways . A notable method involves the use of difluoromethyl triflate (CF2HOTf) as an electrophilic reagent under basic conditions. For example, in the synthesis of analogous heteroarenes, potassium hydroxide (KOH) deprotonates a hydroxyl group at the target position, enabling displacement by a difluoromethoxide ion generated in situ. This approach, adapted from catalytic radical difluoromethoxylation studies, can be applied to thiophene derivatives with a pre-installed hydroxyl group at the 4-position.
Reaction conditions :
Esterification of the Carboxylic Acid
The methyl ester at the 2-position is typically introduced via Fischer esterification or alkylation with iodomethane . A robust protocol involves treating 4-(difluoromethoxy)thiophene-2-carboxylic acid with iodomethane (CH3I) in the presence of sodium carbonate (Na2CO3) in DMF. This method, validated for structurally similar thiophene esters, achieves yields exceeding 60% under mild conditions.
Key steps :
-
Dissolve the carboxylic acid in DMF.
-
Add Na2CO3 (3.5 equiv) and CH3I (1.2 equiv).
Stepwise Synthesis of this compound
Route 1: Sequential Difluoromethoxylation and Esterification
This route prioritizes the installation of the difluoromethoxy group before esterification.
Step 1: Synthesis of 4-Hydroxythiophene-2-carboxylic Acid
The precursor 4-hydroxythiophene-2-carboxylic acid can be synthesized via directed ortho-metalation of thiophene-2-carboxylic acid. Using a lithium base (e.g., LDA), the 4-position is deprotonated and quenched with an electrophile (e.g., B(OiPr)3), followed by oxidation to install the hydroxyl group.
Step 2: Difluoromethoxylation at the 4-Position
The hydroxyl group is replaced with -OCF2H using difluoromethyl triflate under the conditions outlined in Section 1.1.
Step 3: Methyl Ester Formation
The carboxylic acid is methylated using CH3I and Na2CO3 in DMF.
Overall yield : ~40–50% (estimated from analogous reactions).
Route 2: Esterification Followed by Difluoromethoxylation
This alternative route begins with esterification, potentially simplifying purification steps.
Step 1: Synthesis of Methyl Thiophene-2-carboxylate
Thiophene-2-carboxylic acid is treated with CH3I and Na2CO3 in DMF.
Step 2: Functionalization at the 4-Position
The esterified thiophene undergoes nitration at the 4-position, followed by reduction to an amine and diazotization to generate a hydroxyl group. Difluoromethoxylation then proceeds as in Section 2.1.
Challenges :
-
Nitration of thiophene esters often exhibits poor regioselectivity.
-
Diazotization conditions must avoid ester hydrolysis.
Catalytic Radical Difluoromethoxylation
Recent advances in radical chemistry offer a streamlined approach. Using diethyl (bromodifluoromethyl)phosphonate and a radical initiator, the difluoromethoxy group can be introduced via a single-electron transfer mechanism.
Procedure :
-
Combine methyl thiophene-2-carboxylate (1 equiv), diethyl (bromodifluoromethyl)phosphonate (3 equiv), and KOH (12 equiv) in Me-THF/H2O.
-
Extract with DCM and purify via column chromatography.
Advantages :
-
Avoids intermediate hydroxylation steps.
-
Compatible with electron-deficient thiophene rings.
Analytical Data and Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex thiophene derivatives. Its difluoromethoxy group enhances the reactivity of the thiophene ring, facilitating various chemical transformations. This compound can be utilized in:
- Cross-coupling reactions to form new carbon-carbon bonds.
- Functionalization of thiophene derivatives , leading to a variety of applications in organic electronics and materials science.
Medicinal Chemistry
The compound has been explored for its potential as a bioactive molecule with various therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer cell signaling pathways, potentially reducing cell proliferation. For instance, it has shown promise in inhibiting the growth of certain cancer cell lines through mechanisms involving kinase inhibition and modulation of apoptosis pathways .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production. This makes it a candidate for further investigation in conditions characterized by excessive inflammation.
Material Science
In the field of materials science, this compound is being investigated for its potential use in:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Advanced Coatings : The compound's chemical stability and reactivity allow it to be used in developing advanced coatings with tailored properties.
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits specific kinases involved in tumor growth; reduces cell proliferation. |
| Antimicrobial | Potential activity against various pathogens; further studies needed. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
Case Studies and Research Findings
-
Cancer Cell Proliferation Inhibition
- A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells by targeting specific signaling pathways.
- Inhibition of Inflammatory Responses
-
Structural Analog Studies
- Comparative studies with structurally similar compounds highlighted the unique biological profiles of this compound, showing varying degrees of kinase inhibition and antimicrobial activity.
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 4- and 5-positions of the thiophene ring, impacting physical, chemical, and biological properties. Below is a comparative analysis:
Electronic and Steric Effects
- Difluoromethoxy vs. Methoxy : The -OCF$2$H group () is more electron-withdrawing than -OCH$3$, increasing the electrophilicity of the thiophene ring and altering reaction kinetics in subsequent substitutions .
- Amino vs. Methyl Substituents: Methyl 3-amino-4-methylthiophene-2-carboxylate () exhibits greater nucleophilicity at the 3-position due to the -NH$_2$ group, enabling its use in coupling reactions for drug intermediates .
Biological Activity
Methyl 4-(difluoromethoxy)thiophene-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a difluoromethoxy group and a carboxylate ester. The molecular formula is , with a molecular weight of approximately 232.19 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Thiophene Ring : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Difluoromethoxy Group : This can be achieved via difluoromethoxylation reactions using difluoromethylating agents.
- Esterification : The final step involves esterification to introduce the carboxylate group.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer cell signaling pathways, potentially leading to reduced proliferation of cancer cells .
- Antimicrobial Properties : Research has shown that derivatives of thiophene compounds, including those with similar structures, exhibit antimicrobial activity against various pathogens .
- Anti-inflammatory Effects : Some studies suggest that compounds with thiophene moieties can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The difluoromethoxy group may enhance binding affinity to target proteins or enzymes, leading to inhibition of critical pathways involved in cancer progression and inflammation .
- Induction of Apoptosis : In cancer cell lines, the compound may trigger apoptosis through modulation of signaling pathways associated with cell survival and death .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or related compounds:
Q & A
Basic: What are the standard synthetic routes for Methyl 4-(difluoromethoxy)thiophene-2-carboxylate, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. For example, a Suzuki-Miyaura coupling may be employed using methyl 4-bromothiophene-2-carboxylate and a boronate ester derivative of difluoromethoxy groups . Key intermediates, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, are characterized via (e.g., δ 2.3 ppm for methyl groups) and mass spectrometry to confirm molecular ions (e.g., [M+H] peaks) . Purification often involves recrystallization or column chromatography with solvents like hexane/ethyl acetate gradients .
Advanced: How can reaction conditions be optimized to enhance yield in the introduction of the difluoromethoxy group?
Answer:
Optimization focuses on controlling electrophilic substitution or coupling reactions. For instance:
- Temperature: Reactions are conducted under reflux (e.g., 80–100°C in DMF) to ensure complete conversion .
- Catalysts: Palladium catalysts (e.g., Pd(PPh)) are used in cross-coupling reactions, with ligand-to-metal ratios adjusted to minimize side products .
- Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while additives like KCO neutralize acidic byproducts .
Yield discrepancies across studies (e.g., 70–90%) may arise from trace moisture or oxygen sensitivity, necessitating inert atmospheres .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- : Key signals include the methyl ester (δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 7.5–7.7 ppm for thiophene ring) .
- : Difluoromethoxy groups show distinct doublets (e.g., δ -80 to -85 ppm, ) .
- IR spectroscopy: Ester carbonyl stretches appear at 1700–1750 cm, while C-F vibrations are observed at 1100–1250 cm .
- Mass spectrometry: High-resolution MS confirms the molecular formula (e.g., [M+Na] for CHFOS: calc. 255.00, found 255.02) .
Advanced: How does the difluoromethoxy group influence the compound’s bioactivity compared to analogs with methoxy or trifluoromethoxy groups?
Answer:
The difluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy analogs, as seen in pesticide derivatives like flucythrinate . Computational studies (e.g., DFT) reveal its electron-withdrawing effect, which modulates binding to sodium channels or esterase enzymes . In vitro assays show that replacing methoxy with difluoromethoxy in thiophene esters increases insecticidal activity by 2–3-fold, attributed to improved membrane penetration .
Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?
Answer:
Discrepancies often arise from:
- Purity of starting materials: Trace halides (e.g., residual Br in boronate esters) can inhibit coupling reactions, reducing yields .
- Spectral assignment errors: Overlapping signals in (e.g., aromatic protons) require 2D techniques like COSY or HSQC for resolution .
- Solvent effects: CDCl vs. DMSO-d may shift proton signals by 0.1–0.3 ppm, necessitating solvent-specific referencing .
Reproducibility is improved by adhering to documented protocols (e.g., strict temperature control during esterification) .
Basic: What are the stability considerations for storing this compound?
Answer:
The compound is sensitive to:
- Hydrolysis: Store under anhydrous conditions (desiccated, argon atmosphere) to prevent ester cleavage .
- Light: UV exposure can degrade the thiophene ring; use amber vials and avoid prolonged light exposure .
- Temperature: Long-term storage at -20°C in sealed containers minimizes decomposition .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT calculations: Models the electrophilicity of the carbonyl carbon (e.g., Löwdin charges) to predict susceptibility to nucleophilic attack .
- Molecular docking: Simulates interactions with biological targets (e.g., acetylcholinesterase), highlighting the role of the difluoromethoxy group in binding affinity .
- QSAR studies: Correlate Hammett σ constants of substituents (e.g., σ for difluoromethoxy) with reaction rates in ester hydrolysis .
Basic: How is the compound utilized in material science or agrochemical research?
Answer:
- Agrochemicals: Serves as a precursor to pyrethroid-like insecticides, where the difluoromethoxy group resists oxidative degradation in field conditions .
- Polymer additives: Incorporated into conductive polymers (e.g., polythiophenes) to modify electron-withdrawing properties, enhancing charge mobility .
- Ligand design: Chelates transition metals (e.g., Pd) in catalysis, leveraging thiophene’s π-conjugation for stabilizing metal complexes .
Advanced: What strategies mitigate toxicity risks during large-scale synthesis?
Answer:
- Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .
- Catalyst recovery: Immobilize Pd catalysts on silica supports to minimize heavy metal waste .
- In-line analytics: Use FTIR or HPLC to monitor reaction progress, reducing exposure to hazardous intermediates .
Advanced: How does the electronic structure of the difluoromethoxy group affect spectroscopic and reactive properties?
Answer:
- Electron withdrawal: The -OCFH group decreases electron density on the thiophene ring, shifting UV-Vis absorption maxima bathochromically (e.g., 290 nm → 310 nm) .
- splitting: Coupling between fluorine atoms (geminal ) and adjacent protons () provides diagnostic splitting patterns .
- Acid stability: The group resists protonation under mild acidic conditions (pH > 3), unlike methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
